molecular formula C15H26N2 B3050453 n,2-Dihydroxy-3-methylbenzamide CAS No. 26071-07-8

n,2-Dihydroxy-3-methylbenzamide

Cat. No.: B3050453
CAS No.: 26071-07-8
M. Wt: 234.38 g/mol
InChI Key: SLRCCWJSBJZJBV-ZQDZILKHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N,2-Dihydroxy-3-methylbenzamide is an organic compound with the molecular formula C8H9NO3 It is characterized by the presence of two hydroxyl groups and a methyl group attached to a benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,2-dihydroxy-3-methylbenzamide typically involves the hydroxylation of 3-methylbenzamide. One common method is the direct hydroxylation using hydroxylating agents such as hydrogen peroxide in the presence of a catalyst. The reaction is usually carried out under controlled temperature and pH conditions to ensure selective hydroxylation at the desired positions.

Industrial Production Methods: In an industrial setting, the production of this compound may involve more efficient catalytic processes to maximize yield and purity. Catalysts such as transition metal complexes can be employed to facilitate the hydroxylation reaction. The process may also involve purification steps such as recrystallization or chromatography to obtain the final product with high purity.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, where the hydroxyl groups are oxidized to form corresponding quinones.

    Reduction: The compound can be reduced to form dihydroxy derivatives with different oxidation states.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are commonly used for substitution reactions.

Major Products:

    Oxidation: Formation of quinones.

    Reduction: Formation of dihydroxy derivatives.

    Substitution: Formation of substituted benzamides with various functional groups.

Scientific Research Applications

N,2-Dihydroxy-3-methylbenzamide has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N,2-dihydroxy-3-methylbenzamide involves its interaction with specific molecular targets. The hydroxyl groups can form hydrogen bonds with biological molecules, influencing their activity. The compound may also interact with enzymes and receptors, modulating their function and leading to various biological effects.

Comparison with Similar Compounds

    N-Methylbenzamide: Similar structure but lacks the hydroxyl groups.

    3-Methylbenzamide: Similar structure but lacks the hydroxyl groups.

    2-Hydroxybenzamide: Similar structure but lacks the methyl group.

Uniqueness: N,2-Dihydroxy-3-methylbenzamide is unique due to the presence of both hydroxyl and methyl groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

(1S,2R,9S,10S)-7,15-diazatetracyclo[7.7.1.02,7.010,15]heptadecane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H26N2/c1-3-7-16-11-13-9-12(14(16)5-1)10-17-8-4-2-6-15(13)17/h12-15H,1-11H2/t12-,13-,14-,15+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLRCCWJSBJZJBV-ZQDZILKHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN2CC3CC(C2C1)CN4C3CCCC4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCN2C[C@@H]3C[C@H]([C@H]2C1)CN4[C@H]3CCCC4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H26N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4023591
Record name Sparteine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4023591
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.38 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

90-39-1
Record name Sparteine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=90-39-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Sparteine [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000090391
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Sparteine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB06727
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Sparteine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4023591
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Sparteine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.001.808
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name SPARTEINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/298897D62S
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
n,2-Dihydroxy-3-methylbenzamide
Reactant of Route 2
Reactant of Route 2
n,2-Dihydroxy-3-methylbenzamide
Reactant of Route 3
Reactant of Route 3
n,2-Dihydroxy-3-methylbenzamide
Reactant of Route 4
Reactant of Route 4
n,2-Dihydroxy-3-methylbenzamide
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
n,2-Dihydroxy-3-methylbenzamide
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
n,2-Dihydroxy-3-methylbenzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.